Technical Whitepaper: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Technical Whitepaper: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
The following technical guide details the chemical profile, synthesis, and application of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffolds.
Executive Summary
The 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a privileged pharmacophore in medicinal chemistry, specifically utilized in the development of p38
The incorporation of the 4-fluorophenyl moiety at the N1 position serves two critical functions:
-
Metabolic Stability: The fluorine atom blocks the para-position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), significantly extending the half-life (
) of the molecule compared to its non-fluorinated phenyl analogs. -
Electronic Modulation: The electron-withdrawing nature of fluorine modulates the electron density of the pyridone ring, influencing the acidity of the C-H bonds and the polarization of the carbonyl, which is critical for hydrogen bond donor/acceptor interactions in the ATP-binding pocket of kinase targets.
While the unsubstituted core is a specific research intermediate, the 4,6-dimethyl derivative (CAS 24522-49-4) is the primary commercially referenced standard for this chemical class.
Chemical Identity & Profile[1]
Nomenclature and Identifiers
-
IUPAC Name: 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Common Scaffolds: N-aryl-3-cyanopyridone; Nicotinonitrile derivative.
-
Relevant CAS Numbers:
-
24522-49-4: 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Commercial Reference Standard).
-
929000-87-3: 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Structural Analog).
-
338954-59-9: 1-[(4-fluorophenyl)methyl]-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile.
-
Physicochemical Properties (Predicted for Core Scaffold)
| Property | Value | Description |
| Molecular Formula | C | Core structure without alkyl substituents. |
| Molecular Weight | 214.20 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |
| H-Bond Acceptors | 3 | (C=O, CN, F) |
| H-Bond Donors | 0 | Lack of NH donors improves membrane permeability. |
| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic enough for cell permeability; fluorine increases lipophilicity ( |
| Topological Polar Surface Area | ~40-50 Ų | Favorable for CNS penetration if required. |
Synthetic Methodologies
To ensure high purity and regioselectivity, two primary synthetic routes are established. Method A is preferred for the unsubstituted core, while Method B is standard for highly substituted derivatives.
Method A: Chan-Lam Oxidative Coupling (Targeting the Core)
This protocol utilizes a copper-catalyzed N-arylation of 2-hydroxynicotinonitrile. It is superior to Ullmann coupling due to milder conditions (room temperature, ambient air), preserving the sensitive nitrile group.
-
Precursors: 2-Hydroxynicotinonitrile (CAS 1003-55-0) + 4-Fluorophenylboronic acid (CAS 1765-93-1).
-
Catalyst: Cu(OAc)
. -
Base/Ligand: Pyridine or Et
N.
Step-by-Step Protocol:
-
Charge: In a round-bottom flask, dissolve 2-hydroxynicotinonitrile (1.0 equiv) and 4-fluorophenylboronic acid (1.5 equiv) in Dichloromethane (DCM) or Methanol (MeOH).
-
Catalyst Addition: Add Cu(OAc)
(0.1 – 0.2 equiv) and Pyridine (2.0 equiv). -
Oxidation: Stir the reaction open to the atmosphere (or equipped with an O
balloon) at room temperature for 12–24 hours. The presence of oxygen is crucial for re-oxidizing Cu(I) to the active Cu(II) species. -
Workup: Quench with aqueous NH
Cl to chelate excess copper (solution turns deep blue). Extract with Ethyl Acetate (EtOAc).[1] -
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
Method B: One-Pot Multicomponent Cyclization (For 4,6-Dimethyl Derivatives)
This method is used to synthesize CAS 24522-49-4 . It involves a condensation between a 1,3-dicarbonyl equivalent and an enamine precursor.
-
Reagents: 4-Fluoroaniline + Ethyl Cyanoacetate + Acetylacetone (or similar active methylene).
-
Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
Step-by-Step Protocol:
-
Condensation: Reflux 4-fluoroaniline (10 mmol) with acetylacetone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add Ammonium Acetate (NH
OAc, 5 mmol) as a catalyst. -
Reflux: Heat at 80°C for 6–10 hours. Monitor by TLC.
-
Crystallization: Cool the mixture to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol.
Visualizations and Pathways
Retrosynthetic Analysis
The following diagram illustrates the logical disconnection approaches for synthesizing the scaffold.
Caption: Retrosynthetic disconnection showing the convergent Chan-Lam route (A) versus the multicomponent assembly route (B).
Biological Mechanism: p38 MAPK Inhibition
This scaffold acts as an ATP-competitive inhibitor. The nitrile group often interacts with the hinge region or specific residues like Arg/Lys in the active site.
Caption: Mechanism of action showing the interception of the p38 MAPK signaling cascade by the pyridone inhibitor.
Analytical Characterization
To validate the synthesis of the core structure, the following spectral signatures must be confirmed:
-
FT-IR Spectroscopy:
-
(C$\equiv
^{-1}$ . -
(C=O): Strong amide carbonyl stretch at 1650–1670 cm
.
-
(C$\equiv
-
H NMR (DMSO-
, 400 MHz):-
Pyridine Ring: Three protons. H-6 typically appears as a doublet of doublets (dd) around
7.8–8.2 ppm due to deshielding by the adjacent nitrogen. -
4-Fluorophenyl: Distinct multiplet pattern.[1] Two protons (ortho to F) and two protons (meta to F) showing characteristic
F- H coupling ( Hz).
-
-
F NMR:
-
Single peak around -110 to -115 ppm (relative to CFCl
), confirming the integrity of the C-F bond.
-
Safety and Handling
-
Hazard Classification: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2.
-
Specific Hazard: Nitrile-containing compounds can liberate cyanide under extreme metabolic or chemical degradation conditions, though the aryl-nitrile bond is generally stable.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile.
References
-
Synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as p38 alpha MAP kinase inhibitors. Source: PubMed / NIH URL:[Link]
-
Copper-Catalyzed Chan-Lam Coupling: A Robust Method for C-N Bond Formation. Source: ChemRxiv / NIH URL:[Link] (General Reference for Protocol A logic)
-
Discovery of Factor Xa Inhibitors containing 1-(4-amino-3-fluoro-phenyl)-1H-pyridin-2-one pharmacophores. Source: PubMed URL:[Link]
